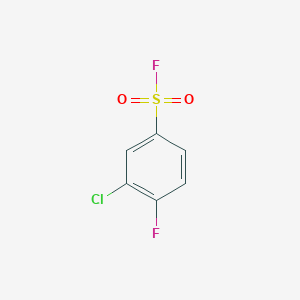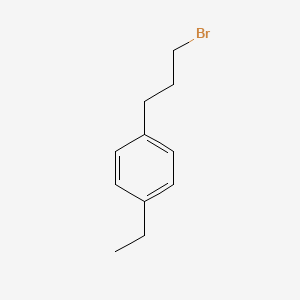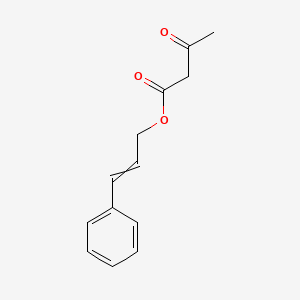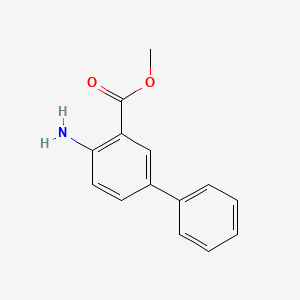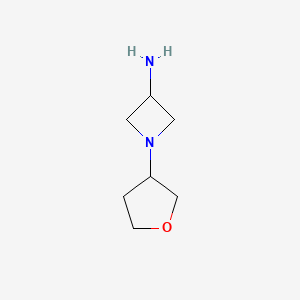
1-(oxolan-3-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxolan-3-yl)azetidin-3-amine is a chemical compound that features a tetrahydrofuran ring attached to an azetidine ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(oxolan-3-yl)azetidin-3-amine can be synthesized through various synthetic routes. One common method involves the ring-opening polymerization of azetidine derivatives. This process can be carried out using either cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(oxolan-3-yl)azetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Azetidinol, 1-(tetrahydro-3-furanyl)-
- (S)-1-(oxolan-3-yl)azetidin-3-amine
Uniqueness: 1-(oxolan-3-yl)azetidin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(oxolan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/C7H14N2O/c8-6-3-9(4-6)7-1-2-10-5-7/h6-7H,1-5,8H2 |
InChI Key |
UUMFUHQBBUZWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



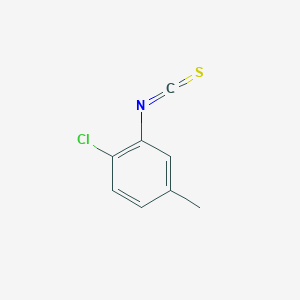
![1-[4-(Tert-butyl)-1-cyclohexen-1-YL]pyrrolidine](/img/structure/B8749304.png)
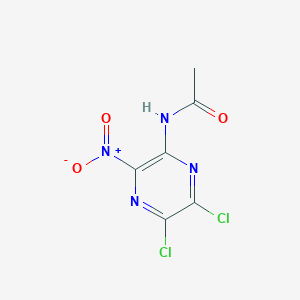

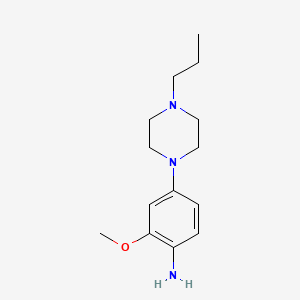
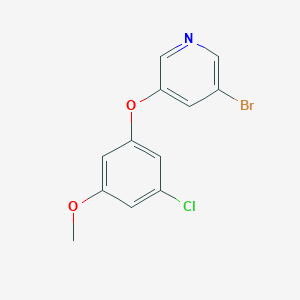
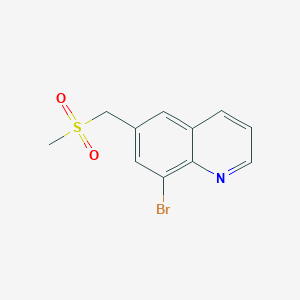
![2-Amino-N-[4-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B8749340.png)
